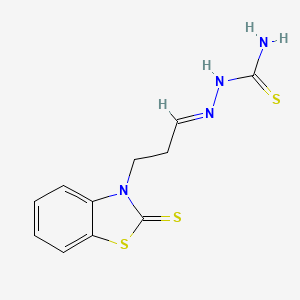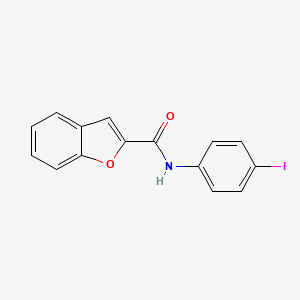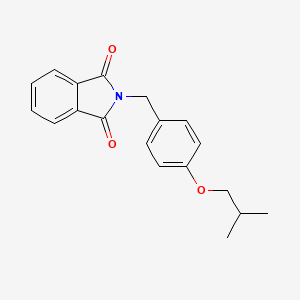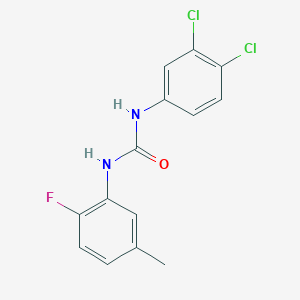![molecular formula C18H13FN2O4 B5696542 3-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate](/img/structure/B5696542.png)
3-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "compound A" and is known for its potential applications in various fields of study.
Mecanismo De Acción
The mechanism of action of 3-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins involved in inflammatory and tumor processes. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
3-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, it has been found to improve cognitive function and memory in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate in lab experiments is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 3-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the elucidation of its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate its safety and efficacy in animal models and clinical trials. Finally, the development of novel derivatives of 3-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis method of 3-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate involves the reaction of 4-fluorobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate in the presence of acetic acid. The reaction leads to the formation of the desired compound, which can be purified using column chromatography. This synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
3-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate has been extensively studied for its potential applications in various fields of study. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
[3-[(Z)-[1-(4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c1-11(22)25-15-4-2-3-12(9-15)10-16-17(23)20-21(18(16)24)14-7-5-13(19)6-8-14/h2-10H,1H3,(H,20,23)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDJUMYNWZJWQQ-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{(Z)-[1-(4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}phenyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid](/img/structure/B5696469.png)


![4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5696490.png)



![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-thienyl)acrylamide](/img/structure/B5696502.png)
![N-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5696505.png)
![4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B5696514.png)
![2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5696530.png)

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5696546.png)